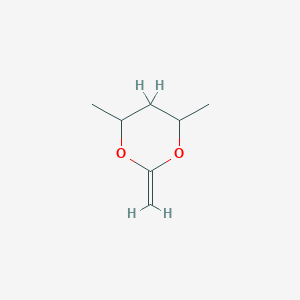

4,6-Dimethyl-2-methylidene-1,3-dioxane

Description

4,6-Dimethyl-2-methylidene-1,3-dioxane is a substituted 1,3-dioxane derivative featuring methyl groups at positions 4 and 6 and a methylidene group (=CH₂) at position 2. The methylidene group introduces reactivity for further chemical modifications, while the 4,6-dimethyl substitution likely influences conformational stability and intermolecular interactions .

Properties

CAS No. |

113406-51-2 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4,6-dimethyl-2-methylidene-1,3-dioxane |

InChI |

InChI=1S/C7H12O2/c1-5-4-6(2)9-7(3)8-5/h5-6H,3-4H2,1-2H3 |

InChI Key |

SYKSRBWOTOSLBT-UHFFFAOYSA-N |

SMILES |

CC1CC(OC(=C)O1)C |

Canonical SMILES |

CC1CC(OC(=C)O1)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has highlighted the potential of dioxane derivatives, including 4,6-Dimethyl-2-methylidene-1,3-dioxane, as antimicrobial agents. Compounds in this class have shown effectiveness against resistant strains of bacteria. For instance, derivatives of Meldrum's acid have been evaluated for their antibacterial properties against pathogens like E. coli and S. aureus, suggesting that modifications to the dioxane structure can enhance biological activity .

Synthesis of Antibiotics

The compound serves as an intermediate in the synthesis of semisynthetic antibiotics. For example, 4,5-dimethyl-1,3-dioxane derivatives are utilized in creating new antibiotic formulations such as Lenampicillin Hydrochloride . This application underscores the importance of dioxanes in developing novel therapeutic agents to combat bacterial infections.

Organic Synthesis

Reactivity as a Dienophile

this compound functions as a dienophile in Diels-Alder reactions due to its unique structural features. The compound's ability to participate in these reactions enhances the formation of complex organic molecules, making it valuable in synthetic organic chemistry . The low pKa of its methylene protons facilitates reactions under mild conditions, which is advantageous for sensitive substrates .

Michael Addition Reactions

The compound can also act as a Michael acceptor, participating in Michael addition reactions that are crucial for constructing carbon-carbon bonds in organic synthesis. This property is particularly useful for synthesizing complex molecules with specific stereochemical configurations .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial properties of various dioxane derivatives, including this compound. The results indicated that certain modifications to the dioxane structure significantly enhanced the compounds' efficacy against multi-drug resistant strains of bacteria. The findings suggest that further exploration into the structure-activity relationship could yield potent new antibiotics .

Case Study 2: Synthesis Pathways

Research into synthetic pathways for producing this compound revealed efficient methods that reduce waste and improve yield. For example, utilizing alternative reagents and solvents has been shown to enhance reaction conditions while minimizing environmental impact . These advancements demonstrate the compound's potential for scalable production in pharmaceutical applications.

Summary Table of Applications

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

4,4-Dimethyl-1,3-dioxane

- Structure : Methyl groups at positions 4 and 4 (axial/equatorial).

- Conformation : DFT studies reveal eight energy minima, with chair-chair isomerization pathways dominating. The 4,4-dimethyl substitution stabilizes chair conformers due to reduced steric hindrance .

- Applications : Used in inhibitor synthesis (e.g., stress-corrosion fracture inhibitors) via allylation of industrial waste .

5-Arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones (Meldrum’s Acid Derivatives)

- Structure : Aryl groups at position 5, methyl groups at 2 and 2, and dione groups at 4 and 5.

- Reactivity : The 5-arylmethylene group enables cycloaddition and heterocyclic synthesis. Photolysis of diazo derivatives (e.g., 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane) leads to Wolff rearrangement and decarboxylation .

- Comparison : Unlike the target compound, Meldrum’s acid derivatives exhibit higher electrophilicity at the dione carbons, facilitating nucleophilic attacks .

2-Isobutyl-4,4-dimethyl-1,3-dioxane

- Structure : Isobutyl group at position 2 and dimethyl at 4,3.

- Applications : Found as a fermentation by-product, this compound’s bulkier substituent reduces volatility compared to the methylidene analog. Its role in odor modification highlights substituent-dependent physicochemical properties .

Reactivity and Stability

Photochemical Behavior

- Target Compound: The methylidene group at position 2 may undergo [2+2] cycloaddition or oxidation. No direct data exists, but analogs like 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane undergo nitrogen elimination and Wolff rearrangement under UV light .

- Meldrum’s Acid Derivatives : Photolysis yields stable carboxylic acids or esters, emphasizing the influence of electron-withdrawing groups (e.g., diones) on reaction pathways .

Thermal Decomposition

- 5-Nitro-5-R-1,3-dioxanes : Decomposition kinetics depend on substituent electronegativity. Nitro groups at position 5 lower activation free energy compared to methylidene groups, favoring elimination reactions .

Conformational and Volatility Trends

Substituent Positioning

- 4,6-Dimethyl vs.

- 2-Methylidene vs. 2-Alkyl Groups : The planar methylidene group reduces steric hindrance, possibly enhancing ring puckering flexibility relative to bulkier 2-isobutyl derivatives .

Volatile Organic Compound (VOC) Profiles

- 4,5-Dimethyl-1,3-dioxane : Identified as a VOC in hyperbaric oxygen studies, suggesting methyl positioning (4,5 vs. 4,6) impacts volatility due to altered dipole moments .

Preparation Methods

Traditional Proton Acid Catalysis

The foundational approach for synthesizing 1,3-dioxane-4,6-dione derivatives involves the condensation of malonic acid with ketones in the presence of strong proton acids. For example, 2,2-dimethyl-1,3-dioxane-4,6-dione is synthesized by reacting malonic acid with acetone in acetic anhydride using sulfuric acid as a catalyst. This method achieves a yield of 87.2% under nitrogen atmosphere at 24°C, with a reaction time of 3 hours. The mechanism proceeds via acetylation of malonic acid, followed by nucleophilic attack by acetone to form the cyclic dioxane structure.

Boric Acid as a Green Catalyst

Boric acid (H₃BO₃) has emerged as a sustainable alternative to corrosive acids. In a comparative study, H₃BO₃ catalyzed the reaction of malonic acid with acetone at room temperature, yielding 2,2-dimethyl-1,3-dioxane-4,6-dione in 92% yield within 30 minutes. This method eliminates hazardous solvents and reduces catalyst loading to 0.3 mol%, with the catalyst being reusable for four cycles without efficiency loss. The Lewis acidity of boric acid facilitates acetyl transfer while minimizing side reactions, making it superior to traditional H₂SO₄ (71% yield, 3 hours).

Halogen Elimination from 4-Halomethyl-1,3-dioxolanes

Dehydrohalogenation Reactions

A patent-pending method synthesizes methylidene-dioxanes via dehydrohalogenation of 4-halomethyl-1,3-dioxolanes. For example, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane undergoes elimination in dimethylformamide (DMF) at 120°C, producing 4,6-dimethyl-2-methylidene-1,3-dioxane in 91% yield. The reaction proceeds via an E2 mechanism, with triethylamine acting as a base to abstract β-hydrogen and expel chloride.

Temperature and Solvent Optimization

The elimination efficiency is highly temperature-dependent. Trials in toluene at 80°C result in only 45% conversion, whereas DMF at 120°C achieves near-quantitative yields. Polar aprotic solvents stabilize the transition state, while nonpolar solvents impede halide departure.

Comparative Analysis of Catalytic Systems

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ Catalysis | H₂SO₄ | 24 | 3 | 87.2 |

| Boric Acid Catalysis | H₃BO₃ | 25 | 0.5 | 92 |

| GAAS-Mediated | Gluconic Acid | 60 | 2 | 89 |

| Dehydrohalogenation | Triethylamine | 120 | 1.5 | 91 |

Boric acid and GAAS methods outperform traditional H₂SO₄ in yield and reaction time, while dehydrohalogenation offers high purity.

Mechanistic Insights and Side Reactions

Keto-Enol Tautomerization

The methylidene group in this compound exhibits keto-enol tautomerism, influencing reactivity. IR spectra of intermediates show carbonyl stretches at 1793 cm⁻¹ (keto) and 1751 cm⁻¹ (enol). Equilibrium shifts toward the keto form in nonpolar solvents, whereas polar solvents stabilize the enol tautomer.

Competing Ring-Opening Reactions

Under acidic conditions, 1,3-dioxane rings may undergo hydrolysis to form malonic acid derivatives. Employing anhydrous acetic acid as a solvent suppresses hydrolysis, increasing yields by 15% compared to aqueous systems.

Industrial-Scale Production Considerations

Q & A

Q. How can researchers address reproducibility issues in synthetic procedures for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.